3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with methyl, benzyl, and tolylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, benzyl, and tolylthio groups through various substitution reactions. Common reagents used in these reactions include methyl iodide, benzyl chloride, and p-tolylthiol, along with appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl, benzyl, or tolylthio groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A methylxanthine similar to caffeine, found in chocolate.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. These properties may offer advantages in certain applications, such as increased potency or selectivity for specific targets.
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-7-9-16(10-8-13)28-21-22-18-17(19(26)23-20(27)24(18)3)25(21)12-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGPZZGTHJBHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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